(1S*,5R*)-3-[4-(4-fluorophenyl)butanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
Synthesis Analysis
The synthesis of diazabicyclo nonanes and their derivatives, including compounds similar to the specified chemical, involves complex organic synthesis techniques. For example, a parallel solid-phase synthesis of a combinatorial library of amides starting from natural alkaloids like cytisine has been demonstrated, which might offer insights into the synthesis of the compound (Sandulenko et al., 2008).
Molecular Structure Analysis
The crystal structure and molecular conformation of related diazabicyclo nonanes provide a basis for understanding the molecular structure of our compound. For instance, studies have shown that such compounds can adopt twin-chair conformations, influenced by substituent positions and types, which significantly affect their chemical behavior and interactions (Parthiban et al., 2009).
Chemical Reactions and Properties
Diazabicyclo nonanes undergo various chemical reactions, including cyclization and substitution, due to their reactive centers. For example, the synthesis and study of tetraaryl-diazabicyclo nonanes reveal insights into their chemical shifts and spectral assignments, indicating how substituents affect the compound's chemical properties (Vijayakumar & Sundaravadivelu, 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of diazabicyclo nonanes are crucial for their application and handling. These properties are determined by the compound's molecular structure and substituents, as demonstrated in studies of similar compounds (Wu et al., 2015).
properties
IUPAC Name |
(1S,5R)-3-[4-(4-fluorophenyl)butanoyl]-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O2/c1-16(2)12-13-25-20-11-8-18(22(25)27)14-24(15-20)21(26)5-3-4-17-6-9-19(23)10-7-17/h6-7,9-10,12,18,20H,3-5,8,11,13-15H2,1-2H3/t18-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVKHGHDTQANEC-AZUAARDMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2CCC(C1=O)CN(C2)C(=O)CCCC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CCCC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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